molecular formula C10H9NO2S2 B080114 N-(thiophen-2-yl)benzenesulfonamide CAS No. 13053-76-4

N-(thiophen-2-yl)benzenesulfonamide

Cat. No.: B080114
CAS No.: 13053-76-4
M. Wt: 239.3 g/mol
InChI Key: YWGXNSNKBVOMJT-UHFFFAOYSA-N
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Description

N-(Thiophen-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiophene ring directly attached to the sulfonamide nitrogen. This compound belongs to a class of heterocyclic molecules extensively studied for their pharmacological properties, particularly anticancer and antibacterial activities. Its structure combines the electron-rich thiophene moiety with the sulfonamide group, which is known to enhance bioavailability and target specificity in drug design .

Properties

CAS No.

13053-76-4

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

N-thiophen-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H9NO2S2/c12-15(13,9-5-2-1-3-6-9)11-10-7-4-8-14-10/h1-8,11H

InChI Key

YWGXNSNKBVOMJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2

Synonyms

Benzenesulfonamide, N-2-thienyl- (7CI,8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

The compound’s analogues differ primarily in substituents on the benzene ring, thiophene modifications, or additional heterocyclic moieties. Key structural comparisons include:

Compound Substituents Key Features Reference
N-(Thiophen-2-yl)benzenesulfonamide Base structure: Thiophene-2-yl linked to benzenesulfonamide Simplest form; benchmark for activity comparisons
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (59) Thiazole substituent; conjugated enaminone system Enhanced π-π stacking and hydrogen bonding for receptor interaction
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(thiazol-5-yl)benzenesulfonamide (82) Dual thiazole groups Increased rigidity and potential kinase inhibition
N-[(thiophen-2-yl)methyl]benzenesulfonamide (JNA) Thiophene-methyl linker Altered steric and electronic properties due to methylene spacer

Anticancer Activity

Key findings include:

Compound IC₅₀ (μM) Cell Line Reference
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) 9.55 MCF7
Doxorubicin (control) ~30 MCF7
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyridin-2-yl)benzenesulfonamide (8) Comparable to doxorubicin MCF7

Key Insight: Conjugation of thiophene with enaminone and pyrimidine/pyridine groups (e.g., compounds 28, 8) enhances cytotoxicity by 3-fold compared to doxorubicin, likely due to improved DNA intercalation and topoisomerase inhibition .

Antibacterial Activity

Against E. coli, derivatives with thiazole (59) or pyrimidine (10) substituents exhibit MIC values of 12–25 µg/mL, outperforming simpler analogues .

Mechanistic and Computational Insights

  • Docking Studies: Compounds like (Z)-N-(4-methylpyrimidin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide (10) show strong binding to EGFR and HER2 kinases, explaining their anticancer efficacy .
  • NLO Properties: Schiff base derivatives (e.g., (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide) exhibit nonlinear optical behavior, suggesting utility in photodynamic therapy .

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